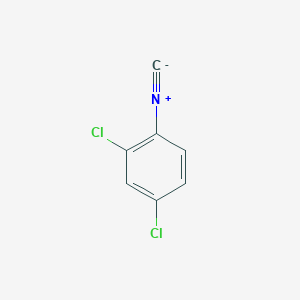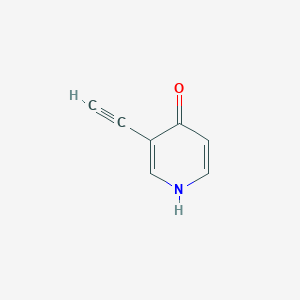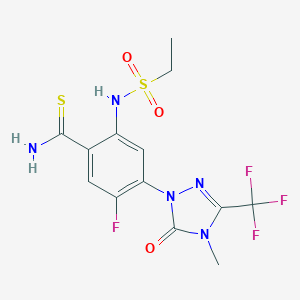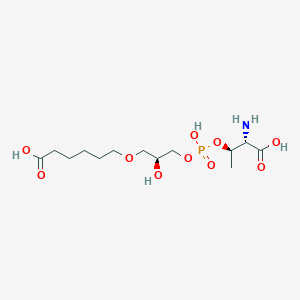
Trimethylamine N-oxide dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylamine N-oxide dihydrate is an organic compound with the formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a colorless, water-soluble solid and is found naturally in the tissues of marine crustaceans and fish, where it helps to stabilize proteins under high-pressure conditions .
准备方法
Synthetic Routes and Reaction Conditions
Trimethylamine N-oxide dihydrate can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves the oxidation of trimethylamine using hydrogen peroxide. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization to obtain the dihydrate form .
化学反应分析
Types of Reactions
Trimethylamine N-oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Commonly uses hydrogen peroxide as the oxidizing agent.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Produces oxidized organic compounds.
Reduction: Yields trimethylamine.
Substitution: Forms various substituted amine oxides.
科学研究应用
Trimethylamine N-oxide dihydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent and in the synthesis of quaternary ammonium compounds.
Biology: Studied for its role in stabilizing proteins under high-pressure conditions in marine organisms.
Medicine: Investigated for its involvement in cardiovascular diseases and its potential as a biomarker.
Industry: Utilized in the production of flavoring agents and as a warning agent for flammable gases.
作用机制
Trimethylamine N-oxide dihydrate stabilizes proteins by interacting with water molecules, which helps to maintain the protein structure under high-pressure conditions. It also activates the ROS/NLRP3 inflammasome, inducing inflammation, and accelerates fibroblast-myofibroblast differentiation by activating the TGF-β/smad2 signaling pathway .
相似化合物的比较
Similar Compounds
Trimethylamine: The precursor to trimethylamine N-oxide.
Dimethylamine N-oxide: Similar structure but with two methyl groups instead of three.
Choline: A trimethyl quaternary ammonium compound that can be metabolized to trimethylamine.
Uniqueness
Trimethylamine N-oxide dihydrate is unique due to its ability to stabilize proteins under extreme conditions, which is not commonly observed in other similar compounds. Its role in marine biology and potential implications in human health further distinguish it from other amine oxides .
属性
CAS 编号 |
62637-93-8 |
|---|---|
分子式 |
C3H11NO2 |
分子量 |
93.13 g/mol |
IUPAC 名称 |
N,N-dimethylmethanamine oxide;hydrate |
InChI |
InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2 |
InChI 键 |
GYFWCKUYWWTXCE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)[O-].O.O |
规范 SMILES |
C[N+](C)(C)[O-].O |
| 62637-93-8 | |
物理描述 |
Colourless to yellow solid; Odourless |
Pictograms |
Irritant |
溶解度 |
Soluble in water Soluble (in ethanol) |
同义词 |
N,N-Dimethylmethanamine N-Oxide Dihydrate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


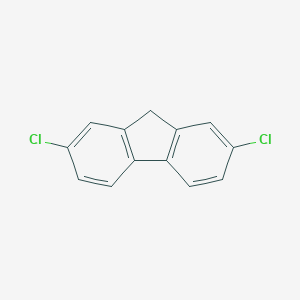
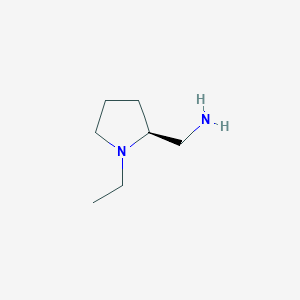
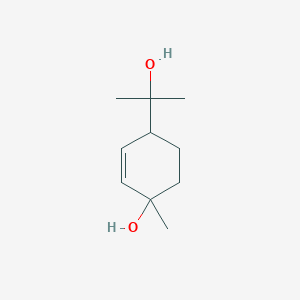

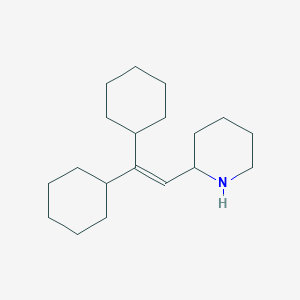

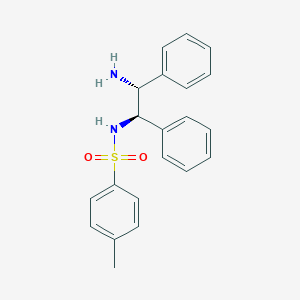
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
